molecular formula C9H7Cl4N B12909751 5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline CAS No. 82771-67-3

5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12909751
CAS No.: 82771-67-3
M. Wt: 271.0 g/mol
InChI Key: BUKGFYLSZBAHLX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H7Cl4N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of four chlorine atoms attached to the isoquinoline ring, making it a highly chlorinated derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of acidic catalysts to form tetrahydroisoquinoline derivatives . The reaction conditions typically include the use of hydrochloric acid (HCl) or other strong acids at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrachloro-1,2,3,4-tetrahydroisoquinoline is unique due to its high degree of chlorination, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for forming various derivatives with diverse applications .

Properties

CAS No.

82771-67-3

Molecular Formula

C9H7Cl4N

Molecular Weight

271.0 g/mol

IUPAC Name

5,6,7,8-tetrachloro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C9H7Cl4N/c10-6-4-1-2-14-3-5(4)7(11)9(13)8(6)12/h14H,1-3H2

InChI Key

BUKGFYLSZBAHLX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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